molecular formula C11H13F2NO B12827552 4-(2,6-Difluorophenyl)piperidin-4-ol

4-(2,6-Difluorophenyl)piperidin-4-ol

Cat. No.: B12827552
M. Wt: 213.22 g/mol
InChI Key: UGAGFPMPKXZTRU-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2,6-difluorophenyl substituent. The compound’s structure combines a nitrogen-containing heterocycle with aromatic fluorine substituents, which are known to influence electronic properties, lipophilicity, and bioactivity.

Properties

IUPAC Name

4-(2,6-difluorophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-2-1-3-9(13)10(8)11(15)4-6-14-7-5-11/h1-3,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGFPMPKXZTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)piperidin-4-ol typically involves the reaction of 2,6-difluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can be optimized to reduce waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated piperidine derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(2,6-Difluorophenyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an antagonist or agonist at specific receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

3-Methyl-2,6-diphenyl-4-phenylethynyl-piperidin-4-ol ()

Structural Features :

  • Core : Piperidin-4-ol with additional substituents:
    • Methyl group at the 3-position.
    • Phenyl groups at the 2- and 6-positions.
    • Phenylethynyl group at the 4-position.

Comparison :

  • The phenylethynyl group (linear, rigid structure) may restrict conformational flexibility compared to the 2,6-difluorophenyl group in the target compound. The methyl group at C3 could modestly increase lipophilicity but has minimal electronic impact.
  • In contrast, the phenyl and phenylethynyl groups in ’s compound are electron-neutral or donating, likely resulting in a less acidic hydroxyl group.
  • Potential Applications: ’s compound, with its extended aromatic system, may be suited for materials science or catalysis.

4-(((3R,4S)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol ()

Structural Features :

  • Core : Piperidine ring with a 4-fluorophenyl group.
  • Additional substituents: Methoxy-phenol moiety linked via an ether bridge.

Comparison :

  • Substituent Effects: The 4-fluorophenyl group provides a single fluorine substituent, offering weaker electron-withdrawing effects compared to the 2,6-difluorophenyl group in the target compound. The methoxy-phenol group introduces hydrogen-bonding capacity and increased polarity, contrasting with the hydroxyl group in the target compound, which is part of the piperidine ring and may exhibit different acid-base behavior.
  • Electronic Properties: The methoxy group (electron-donating) in ’s compound could stabilize the phenol’s hydroxyl group, whereas the fluorine atoms in the target compound may lower the pKa of its hydroxyl group.
  • Potential Applications: The phenolic moiety in ’s compound suggests utility in antioxidant or chelating applications. The target compound’s lack of a phenol group but presence of fluorine may prioritize it for receptor-targeted applications.

4-Phenylphenol ()

Structural Features :

  • Biphenyl system with a hydroxyl group at the 4-position.

Comparison :

  • Acidity: The hydroxyl group in 4-phenylphenol (pKa ~10) is significantly more acidic than the hydroxyl in piperidin-4-ol derivatives (pKa ~14–16), as the latter is adjacent to a basic amine that can stabilize the protonated form.
  • Electronic and Steric Effects: The biphenyl system in 4-phenylphenol enables conjugation and planar stacking, absent in the piperidine-based target compound.
  • Applications: 4-Phenylphenol is used as a disinfectant and preservative. The target compound’s piperidine core and fluorine substituents suggest divergent applications, such as in pharmaceuticals or agrochemicals.

Research Findings and Limitations

  • Evidence Gaps : Direct data on 4-(2,6-Difluorophenyl)piperidin-4-ol (e.g., solubility, melting point, bioactivity) are absent in the provided sources. Comparisons rely on structural analogs and general chemical principles.
  • Fluorine’s Role: Fluorine substituents in the target compound likely enhance metabolic stability and binding specificity compared to non-fluorinated analogs, a common trend in drug design.
  • Safety Considerations: While 4-phenylphenol () has documented safety protocols, analogous data for piperidin-4-ol derivatives are lacking, necessitating caution in handling.

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